3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
Description
Introduction and Chemical Classification
3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid belongs to the class of protected amino acid derivatives that have become indispensable tools in modern synthetic chemistry. The compound features a molecular formula of C₁₅H₂₀BrNO₄ and possesses a molecular weight of 358.23 daltons. This synthetic amino acid derivative incorporates both a halogenated aromatic ring system and a carbamate protecting group, positioning it within the broader category of modified phenylalanine analogs. The presence of the tert-butoxycarbonyl protecting group classifies this compound among the extensive family of tert-butoxycarbonyl-protected amino acids that have revolutionized peptide synthesis methodologies.
The chemical classification of this compound extends beyond simple amino acid derivatives to encompass protected intermediates used in sophisticated synthetic protocols. The brominated phenyl ring introduces both steric and electronic modifications compared to natural amino acids, while the tert-butoxycarbonyl group provides acid-labile protection for the amino functionality. This dual modification strategy represents a common approach in contemporary amino acid chemistry, where natural amino acid frameworks are systematically modified to introduce new functionalities or provide synthetic handles for further transformations.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKSWKOFNLPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a β-amino acid backbone with a tert-butoxycarbonyl (Boc)-protected amine at C2 and a 3-bromophenyl substituent at C3. Its IUPAC name, 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid , reflects this arrangement. The stereogenic center at C2 necessitates enantioselective synthesis, with both (R)- and (S)-configurations reported.
Table 1: Key Physicochemical Data
Synthetic Methodologies
Boc Protection of β-Amino Acids
The Boc group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A typical procedure involves dissolving 3-amino-4-(3-bromophenyl)butanoic acid in a 1:1 mixture of dioxane and aqueous sodium hydroxide (1M), followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds for 12 hours at room temperature, yielding the Boc-protected derivative after acidification and extraction.
Enantioselective Synthesis
Chiral resolution is achieved using (S)- or (R)-BINOL-derived catalysts during the Strecker synthesis of the β-amino acid precursor. For example, asymmetric hydrogenation of a β-keto ester intermediate with a Ru-BINAP complex affords enantiomeric excesses >95%. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic mixture.
Table 2: Representative Enantioselective Synthesis Conditions
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Catalyst | Ru-(S)-BINAP | Pseudomonas cepacia lipase |
| Solvent | MeOH | Phosphate buffer (pH 7.0) |
| Temperature | 25°C | 37°C |
| ee (%) | 98 | 92 |
| Yield (%) | 85 | 78 |
Solid-Phase Peptide Synthesis (SPPS) Integration
Resin Functionalization
The carboxylic acid group is anchored to Wang resin via esterification. Activation with N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves loading efficiencies >90%. Subsequent Fmoc deprotection with 20% piperidine in DMF exposes the amine for chain elongation.
Coupling Reactions
Peptide bond formation employs COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and Oxyma Pure as coupling agents. A representative protocol uses 5 equivalents of Fmoc-protected amino acid, 5 equivalents of COMU, and 12 equivalents of DIPEA in DMF/MeCN/EtOAc (1:1:3). Reaction completion is confirmed via Kaiser test.
Post-Synthetic Modifications
Bromophenyl Functionalization
The 3-bromophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis. For instance, reaction with 4-methoxyphenylboronic acid in toluene/EtOH (3:1) at 80°C for 24 hours substitutes bromine with the aryl group, enabling diversification.
Analytical Characterization
Applications in Medicinal Chemistry
Peptide Stapling
The bromophenyl moiety enables tryptathionine stapling in one-bead-one-compound libraries. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl glycine residues generates macrocyclic peptides with enhanced α-helical stability.
PROTAC Development
As a linker in proteolysis-targeting chimeras (PROTACs), the compound’s rigidity and solubility profile facilitate E3 ligase recruitment. In vivo studies demonstrate improved pharmacokinetics compared to PEG-based linkers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form phenolic derivatives or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Various substituted phenyl derivatives.
Deprotection: Free amine derivatives.
Oxidation: Phenolic compounds.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Compound 1 : (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS: N/A)
- Key Differences: Halogen and Position: Iodine at the 4-position of the phenyl ring vs. bromine at the 3-position. Backbone Length: Propanoic acid (C3) vs. butanoic acid (C4).
- Impact: The 4-iodophenyl group in Compound 1 may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the 3-bromophenyl group due to iodine’s higher leaving-group propensity. The shorter propanoic acid backbone in Compound 1 may reduce conformational flexibility compared to the butanoic acid chain in the target compound .
Compound 2 : 3-(3-Fluorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS: N/A)
- Key Differences: Functional Groups: Fluorine substitution vs. bromine; thiazolidinone ring vs. Boc-protected amino acid.
- Impact: Fluorine’s electronegativity increases metabolic stability but reduces polar surface area compared to bromine. The thiazolidinone core in Compound 2 is associated with kinase inhibition, whereas the Boc-amino acid structure in the target compound is tailored for peptide synthesis .
Boronic Acid Derivatives
Compound 3 : (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS: 380430-68-2)
- Key Differences :
- Functional Group : Boronic acid (-B(OH)₂) vs. carboxylic acid (-COOH).
- Molecular Weight : 237.06 g/mol vs. ~340 g/mol (estimated for the target compound).
- Impact: Boronic acids are widely used in Suzuki-Miyaura cross-couplings, while carboxylic acids are employed in amide bond formation. The Boc group in both compounds enhances amino group stability during synthesis . The lower molecular weight of Compound 3 improves solubility in organic solvents, whereas the target compound’s carboxylic acid may enhance aqueous solubility at physiological pH .
Structural and Functional Comparison Table
| Parameter | Target Compound | Compound 1 (4-Iodophenyl) | Compound 3 (Boronic Acid) |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₉BrNO₄ (estimated) | C₁₄H₁₈INO₄ | C₁₁H₁₆BNO₄ |
| Molecular Weight | ~340 g/mol | ~415 g/mol | 237.06 g/mol |
| Backbone | Butanoic acid | Propanoic acid | Phenylboronic acid |
| Halogen/Group | 3-Bromophenyl | 4-Iodophenyl | Boronic acid |
| Key Applications | Anticancer intermediates, peptide synthesis | Anticancer inhibitors | Suzuki cross-couplings |
| Reactivity | Moderate (Bromine less reactive than iodine) | High (Iodine as leaving group) | High (Boronic acid for coupling) |
Biological Activity
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
- IUPAC Name: (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Molecular Formula: C14H18BrNO4
- Molecular Weight: 356.21 g/mol
- Physical State: White to yellow solid
- Purity: 97%
- Storage Conditions: Room temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, showcasing its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects comparable to standard antibiotics like ceftriaxone .
2. Cytotoxic Activity
Cytotoxicity assays have demonstrated that this compound and its derivatives can affect cell viability:
- LC50 Values: In studies involving marine crustaceans (Artemia salina), certain derivatives exhibited LC50 values greater than 1000 µg/mL, suggesting low toxicity . However, some derivatives showed promising cytotoxicity against cancer cell lines, warranting further investigation.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
Case Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized a series of bromophenyl derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that the bromophenyl group significantly enhances antimicrobial potency, with some derivatives outperforming traditional antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
In another investigation, the cytotoxic effects of a family of amino acids including tert-butoxycarbonyl derivatives were assessed against several cancer cell lines. The findings suggested that modifications in the side chains, such as the presence of bromine, could lead to increased cytotoxic effects, making them candidates for further development in cancer therapeutics .
Data Tables
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | MIC (µg/mL) | LC50 (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 6.3 | >1000 | Antimicrobial |
| Derivative A | 12.5 | 950 | Antimicrobial |
| Derivative B | 25 | 800 | Cytotoxic |
| Derivative C | 50 | >1000 | Cytotoxic |
Q & A
Q. What are the standard synthetic routes for 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ or triethylamine) to prevent unwanted side reactions .
Coupling Reactions : The bromophenyl moiety is introduced via Suzuki-Miyaura cross-coupling (using 3-bromophenylboronic acid) or nucleophilic substitution, depending on the precursor .
Deprotection : Acidic conditions (e.g., TFA or HCl in dioxane) selectively remove the Boc group while preserving the carboxylic acid functionality .
Optimization : Adjust reaction time, temperature (e.g., 0°C for coupling to minimize racemization), and stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O). Purification via column chromatography or recrystallization improves yield .
Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (e.g., coupling constants in -NMR) and Boc-group integrity (-NMR signals at ~80 ppm for tert-butyl carbons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] at m/z 358–360, accounting for bromine isotope patterns) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm. Chiral HPLC distinguishes enantiomers if applicable .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer : Contradictions often arise from ambiguous NOE (Nuclear Overhauser Effect) data or racemization during synthesis. To resolve:
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
- Chiral Derivatization : Use Mosher’s acid to form diastereomers for -NMR differentiation .
Q. What strategies mitigate Boc-group instability during prolonged storage or under specific reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
- Stability Screening : Use TLC or -NMR to monitor Boc decomposition. Add scavengers (e.g., molecular sieves) in reactions involving protic solvents .
Q. How can this compound be utilized in designing peptidomimetics with enhanced bioactivity?
- Methodological Answer :
- Backbone Modification : Replace peptide bonds with the bromophenyl-Boc-amino acid scaffold to improve metabolic stability .
- Structure-Activity Relationship (SAR) : Systematically vary the bromophenyl substituent (e.g., replace Br with Cl or CF₃) and assess binding affinity via SPR or ITC .
- Conformational Restriction : Introduce cyclic constraints (e.g., lactamization) to mimic bioactive peptide conformations .
Data-Driven Research Considerations
Q. What computational tools predict the reactivity of the bromophenyl group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA. Focus on electron-withdrawing effects of Br on aryl ring reactivity .
- Docking Studies : Predict interactions between the bromophenyl moiety and biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .
Q. How can researchers troubleshoot low yields in Boc-deprotection steps?
- Methodological Answer :
- Acid Selection : Compare TFA (fast but harsh) vs. HCl/dioxane (milder but slower). Monitor by -NMR for complete deprotection .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl carbocations or truncated peptides). Optimize quenching (e.g., neutralize with NaHCO₃) .
Advanced Experimental Design
Q. What methodologies quantify enantiomeric excess (ee) in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Compare retention times with racemic standards .
- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers .
Q. How to design stability-indicating assays for this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
